molecular formula C9H19NO2S2 B8230017 N-(2-(tert-Butylsulfonyl)ethyl)thietan-3-amine

N-(2-(tert-Butylsulfonyl)ethyl)thietan-3-amine

Cat. No.: B8230017
M. Wt: 237.4 g/mol
InChI Key: MOIGPWBDTBWQIS-UHFFFAOYSA-N
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Description

N-(2-(tert-Butylsulfonyl)ethyl)thietan-3-amine is a chemical compound with a unique structure that includes a thietane ring, an amine group, and a tert-butylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-Butylsulfonyl)ethyl)thietan-3-amine typically involves the reaction of thietane derivatives with tert-butylsulfonyl chloride and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(tert-Butylsulfonyl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-(2-(tert-Butylsulfonyl)ethyl)thietan-3-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-(tert-Butylsulfonyl)ethyl)thietan-3-amine depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s stability and bioavailability, while the thietane ring can provide unique binding interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(tert-Butylsulfonyl)ethyl)thietan-3-amine: Unique due to the presence of the thietane ring and tert-butylsulfonyl group.

    N-(2-(tert-Butylsulfonyl)ethyl)azetidine-3-amine: Similar structure but with an azetidine ring instead of a thietane ring.

    N-(2-(tert-Butylsulfonyl)ethyl)pyrrolidine-3-amine: Contains a pyrrolidine ring, offering different chemical properties.

Uniqueness

This compound is unique due to its thietane ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds with different ring structures.

Properties

IUPAC Name

N-(2-tert-butylsulfonylethyl)thietan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S2/c1-9(2,3)14(11,12)5-4-10-8-6-13-7-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIGPWBDTBWQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CCNC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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